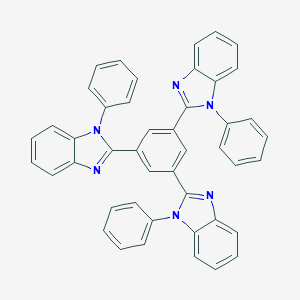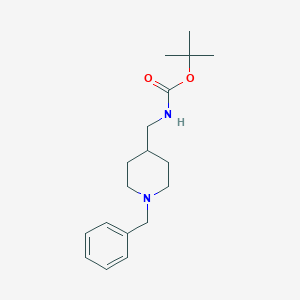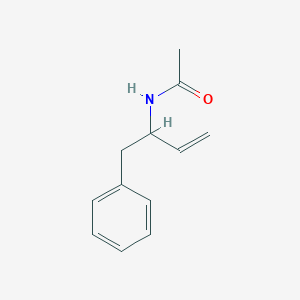
TPBi
Übersicht
Beschreibung
TPBi, or 2,2’,2’'-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), is an electron-deficient material commonly used as an electron transport layer in optoelectronic devices . It has a low LUMO energy level (2.7 eV), making it suitable as a host material for both fluorescent and phosphorescent light-emitting systems .
Molecular Structure Analysis
TPBi’s molecular structure has been characterized using single-crystal X-ray diffraction, grazing incidence X-ray diffraction (GIXRD), infrared reflection absorption spectroscopy (IRRAS), and quantum mechanical calculations . The crystals generated via vapor diffusion are of the orthorhombic space group Pbca .
Physical And Chemical Properties Analysis
TPBi is known to be deposited as an amorphous glass when thermally evaporated onto room temperature substrates . It has also been shown that, despite depositing in an amorphous manner, the thin films can be annealed at temperatures above TPBi’s glass transition temperature to impart some order .
Wissenschaftliche Forschungsanwendungen
1. Electron Transport Layer Material in Optoelectronic Devices TPBi, being electron deficient, is normally used as an electron transport layer material in optoelectronic devices . It has a low LUMO energy level (2.7 eV), which makes it suitable for this application .
2. Host Material for Light Emitting Systems Due to its low LUMO energy level, TPBi is also used as a host material for both fluorescent and phosphorescent light emitting systems .
Organic Light Emitting Diodes (OLEDs)
TPBi is used in the development of multifunctional blue-emission OLEDs using TADF-exciplex materials . These OLEDs exhibit sensitivity to external stimuli and achieve a maximum external quantum efficiency (EQE) of 11.6% through partly liquid processing .
Flexible Optoelectronic Devices
TPBi is used in the structure optimization of ITO/NPD/Alq3/TPBi/Bphen/LiF/Al based OLEDs, which are used in advanced flexible optoelectronic devices .
5. Blue-Emission Tuning of Perovskite Light-Emitting Diodes A simple surface treatment of TPBi is used for blue-emission tuning of quasi-2D perovskite light-emitting diodes . By increasing the TPBi concentration, tunable electroluminescence of the perovskite layer with wavelength shifted from the blue-green (506 nm) to blue (481 nm) regions of the visible spectrum is achieved .
Metal-Organic Frameworks (MOFs)
TPBi is used in the preparation of novel MOFs consisting of 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .
Wirkmechanismus
Target of Action
The primary target of TPBi is the electron transport layer in optoelectronic devices . It acts as a hole-blocking material, preventing holes from reaching the electron transport layer .
Mode of Action
TPBi interacts with its targets by blocking holes, which are essentially spaces in an atom where an electron can exist. By doing so, it ensures that electrons and holes effectively recombine in the emissive layer, forming excitons and emitting light .
Biochemical Pathways
By blocking holes, it facilitates the recombination of electrons and holes in the emissive layer, leading to the formation of excitons and subsequent light emission .
Pharmacokinetics
It’s worth noting that tpbi has excellent thermal stability and solubility in common organic solvents, which can impact its performance in optoelectronic devices .
Result of Action
The primary result of TPBi’s action is the efficient emission of light in optoelectronic devices. By blocking holes and facilitating the recombination of electrons and holes in the emissive layer, TPBi contributes to the formation of excitons and the subsequent emission of light .
Action Environment
The action of TPBi can be influenced by environmental factors such as temperature and light exposure. For instance, TPBi exhibits excellent thermal stability, which is crucial for its performance in optoelectronic devices . Furthermore, TPBi has strong absorption in the ultraviolet region, which can effectively block UV light, protecting the stability of the material .
Eigenschaften
IUPAC Name |
2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBRULPNIVQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620299 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192198-85-9 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(phenyl-2-benzimidazolyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of TPBi is C42H27N9, and its molecular weight is 645.71 g/mol.
ANone: While specific spectroscopic data isn't provided in the provided abstracts, researchers frequently employ techniques like UV-Vis absorption and photoluminescence (PL) spectroscopy to characterize the optical properties of TPBi and its interactions with other materials in devices. [, ]
ANone: TPBi exhibits favorable thermal stability, withstanding temperatures exceeding 100°C without significant degradation in luminance. [] Additionally, studies highlight its stability under ambient light illumination in atmospheric conditions. []
ANone: Research indicates that TPBi demonstrates good compatibility with various organic materials commonly employed in optoelectronic devices. For instance, it shows good compatibility with host materials like CBP and mCP in both phosphorescent and thermally activated delayed fluorescence (TADF) devices. []
ANone: TPBi is frequently employed as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) due to its ability to efficiently transport electrons and block holes. [, , , , , , , , , , , , , , , ]
ANone: The thickness of the TPBi layer significantly influences device performance by affecting charge balance and the recombination zone within the device. Studies have shown that optimizing the TPBi thickness leads to enhanced current efficiency and lower efficiency roll-off. [, , ]
ANone: Yes, incorporating TPBi with other materials like ZnO nanoparticles in layered ETL structures can further enhance device performance by mitigating charge imbalance issues and increasing maximum luminance. []
ANone: Research suggests TPBi's potential in organic Schottky junctions (OSJs) as an electron transport layer. Solution-processed TPBi in these devices resulted in improved power conversion efficiency due to its smoother surface morphology and lower trap density compared to conventional materials. []
ANone: TPBi's deep lowest unoccupied molecular orbital (LUMO) level facilitates efficient electron injection from the cathode while its hole-blocking properties prevent leakage of holes towards the cathode, thereby contributing to a balanced electron and hole recombination within the emissive layer. [, , , , , , ]
ANone: Yes, TPBi acts as an exciton blocking layer, confining excitons within the emissive layer and enhancing the probability of radiative recombination, leading to improved device efficiency. [, , , , ]
ANone: While not a light-emitting material itself, TPBi can influence the emission color by controlling the recombination zone and energy transfer processes within the device. For instance, it has been used in white OLEDs to balance blue and yellow emissions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)


![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)





![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)